molecular formula C7H12ClN3O B6166224 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 2639453-48-6

2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B6166224
CAS RN: 2639453-48-6
M. Wt: 189.6
InChI Key:
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Description

The compound “2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Mechanism of Action

While the specific mechanism of action for “2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is not mentioned in the search results, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could be a potential future direction for “2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves the reaction of 1,2,4-oxadiazole-5-carboxylic acid with piperidine in the presence of a coupling agent to form the intermediate 2-(1,2,4-oxadiazol-5-yl)piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride.", "Starting Materials": [ "1,2,4-oxadiazole-5-carboxylic acid", "Piperidine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1,2,4-oxadiazole-5-carboxylic acid and piperidine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a period of time to form the intermediate 2-(1,2,4-oxadiazol-5-yl)piperidine.", "Step 3: Isolate the intermediate by filtration or other suitable means.", "Step 4: Dissolve the intermediate in hydrochloric acid and stir for a period of time to form the final product, 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride.", "Step 5: Isolate the final product by filtration or other suitable means and dry under vacuum." ] }

CAS RN

2639453-48-6

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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